![molecular formula C18H20Cl2N4O3 B14712926 1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] CAS No. 13908-72-0](/img/structure/B14712926.png)
1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] is a chemical compound with the molecular formula C12H16Cl2N4O2 It is known for its unique structure, which includes two chloroethylurea groups connected by an oxydi-phenylene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] typically involves the reaction of 1,4-phenylenediamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1,4-Phenylenediamine} + 2 , \text{(2-chloroethyl isocyanate)} \rightarrow \text{1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea groups can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding urea derivatives, while hydrolysis can produce amines and carbon dioxide.
科学的研究の応用
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways, affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 1,1’-(Methylenedi-4,1-phenylene)bis[3-(2-chloroethyl)urea]
- 1,1’-(Oxydi-4,1-phenylene)bis[3-(3-methyl-1,1-dioxidotetrahydro-3-thiophenyl)urea]
- 1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]
Uniqueness
1,1’-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea] is unique due to its specific structure and the presence of chloroethylurea groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
13908-72-0 |
|---|---|
分子式 |
C18H20Cl2N4O3 |
分子量 |
411.3 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-[4-(2-chloroethylcarbamoylamino)phenoxy]phenyl]urea |
InChI |
InChI=1S/C18H20Cl2N4O3/c19-9-11-21-17(25)23-13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26) |
InChIキー |
SYBLZOPRUYYTRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)OC2=CC=C(C=C2)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


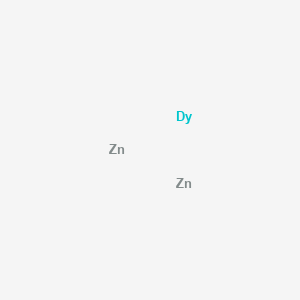
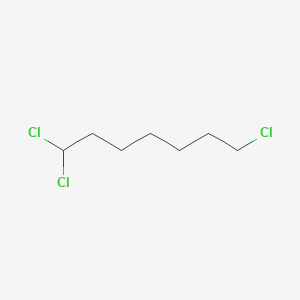
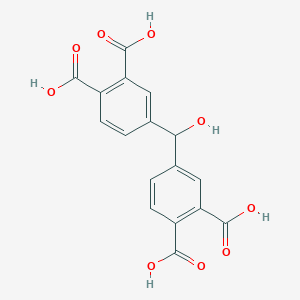


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
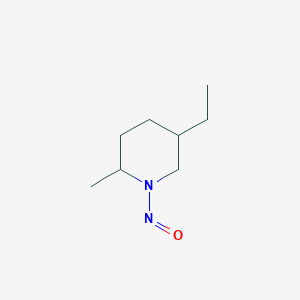
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
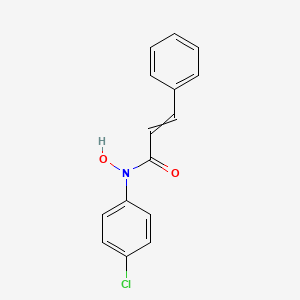

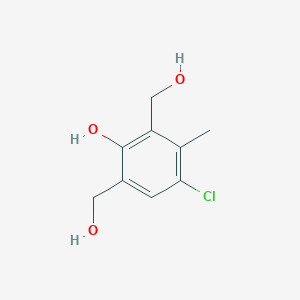
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)

